
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
カタログ番号 B2649699
CAS番号:
1351648-98-0
分子量: 334.416
InChIキー: LBKRBWUIWDNCQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Structural Analysis
- A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, including compounds structurally related to N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, has been developed. This method involves Meinwald rearrangement and yields both anthranilic acid derivatives and oxalamides, indicating its potential for producing a variety of related compounds (Mamedov et al., 2016).
Potential Biological Activities
- Metabolites structurally similar to this compound have been isolated from endophytic fungi and shown to possess various biological activities. Compounds like 3-hydroxy-N-(1-hydroxy-4-methylpentan-2-yl)-5-oxohexanamide exhibit antimicrobial, antioxidant, and cytotoxic activities, suggesting possible applications in pharmaceutical and biotechnological fields (Xiao et al., 2014).
Chemical Behavior and Properties
- Studies on the molecular characteristics and structural parameters of compounds like (2-methoxyphenyl)oxalate provide insights into the chemical behavior of related compounds. Analysis through spectroscopic methods and X-ray diffraction techniques can help understand the physical and chemical properties of such compounds (Şahin et al., 2015).
Medical Imaging and Diagnostic Applications
- Radioligands structurally related to this compound have been evaluated for their potential in medical imaging. For instance, WAY-100635, a compound with a similar structure, has been studied as a radioligand for positron emission tomography (PET), indicating potential applications in clinical and pharmacological investigations (Hume et al., 1994).
Research in Pharmacology
- Research into compounds like WAY-100635, which shares structural similarities with this compound, reveals potential pharmacological applications. These compounds can be used to study receptor mechanisms, contributing to the understanding of various neurological and psychological disorders (Forster et al., 1995).
特性
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-12-8-9-16(24-2)14(10-12)20-18(23)17(22)19-11-15(21)13-6-4-3-5-7-13/h8-10,13,15,21H,3-7,11H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKRBWUIWDNCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(2S)-3-(4-Fluorophenyl)-2-methylpropanoic acid
2248188-29-4
Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate
1245569-75-8

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2649617.png)
![4-(2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2649621.png)
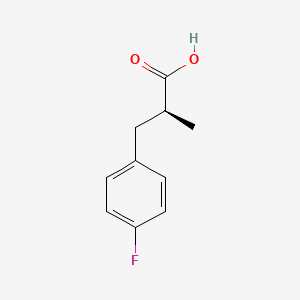
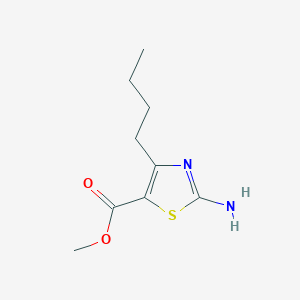
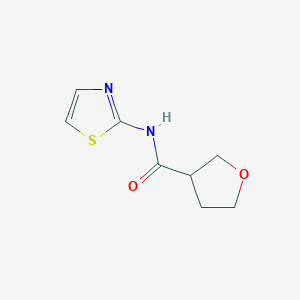
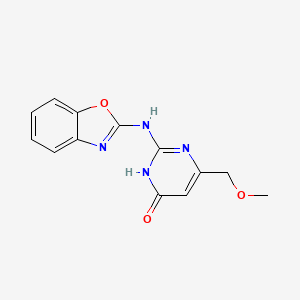

![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide](/img/structure/B2649629.png)
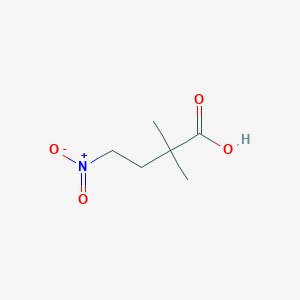
![Ethyl 4-({[(5-{[(4-chlorophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2649632.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2649634.png)
![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2649635.png)
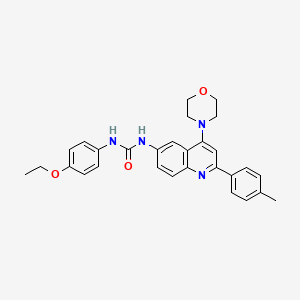
![N-([2,3'-bifuran]-5-ylmethyl)-2-phenylbutanamide](/img/structure/B2649638.png)